BenchChemオンラインストアへようこそ!

3-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-2,1-benzoxazole

DHFR inhibition Antifolate Leukemia

3-[(E)-2-(2-Chloro-6-fluorophenyl)ethenyl]-2,1-benzoxazole (CAS 338780-10-2) is a styryl-substituted 2,1-benzoxazole (also designated as benzo[c]isoxazole, anthranil, or 2,1-benzisoxazole) with the molecular formula C15H9ClFNO and a molecular weight of 273.69 g/mol. The compound features a 2-chloro-6-fluorophenyl group connected via an (E)-ethenyl bridge to the 3-position of the 2,1-benzoxazole scaffold.

Molecular Formula C15H9ClFNO
Molecular Weight 273.69
CAS No. 338780-10-2
Cat. No. B2905062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-2,1-benzoxazole
CAS338780-10-2
Molecular FormulaC15H9ClFNO
Molecular Weight273.69
Structural Identifiers
SMILESC1=CC2=C(ON=C2C=C1)C=CC3=C(C=CC=C3Cl)F
InChIInChI=1S/C15H9ClFNO/c16-12-5-3-6-13(17)10(12)8-9-15-11-4-1-2-7-14(11)18-19-15/h1-9H/b9-8+
InChIKeySJZRXFHKJJFUNI-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(E)-2-(2-Chloro-6-fluorophenyl)ethenyl]-2,1-benzoxazole (CAS 338780-10-2): Structural Identity and Procurement-Relevant Specifications


3-[(E)-2-(2-Chloro-6-fluorophenyl)ethenyl]-2,1-benzoxazole (CAS 338780-10-2) is a styryl-substituted 2,1-benzoxazole (also designated as benzo[c]isoxazole, anthranil, or 2,1-benzisoxazole) with the molecular formula C15H9ClFNO and a molecular weight of 273.69 g/mol . The compound features a 2-chloro-6-fluorophenyl group connected via an (E)-ethenyl bridge to the 3-position of the 2,1-benzoxazole scaffold. Unlike the far more extensively characterized 1,3-benzoxazole regioisomer series, the 2,1-benzoxazole scaffold places the oxygen and nitrogen atoms in a distinct adjacency relationship on the heterocyclic ring, yielding fundamentally different electronic properties, chemical reactivity, and biological target recognition profiles [1]. The compound is commercially available from specialty chemical suppliers at typical research-grade purity (≥95%) and has been registered in authoritative bioactivity databases including ChEMBL (CHEMBL668914) and BindingDB, where it is annotated with experimentally determined enzyme inhibition data [2].

Why 2,1-Benzoxazole-Based 3-Styryl Derivatives Cannot Be Replaced by Common 1,3-Benzoxazole Analogs: Procurement Selection Rationale for CAS 338780-10-2


Substituting 3-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-2,1-benzoxazole with a structurally similar 2-substituted 1,3-benzoxazole analog is scientifically unsound for two independent reasons. First, the 2,1-benzoxazole and 1,3-benzoxazole scaffolds are constitutional isomers, not interchangeable bioisosteres: the nitrogen and oxygen position reversal alters the heterocycle's dipole moment, hydrogen-bonding geometry, and π-electron distribution, which directly affect target binding and metabolic stability [1]. The 1,3-benzoxazole scaffold is extensively precedented in antimycobacterial and kinase-targeted series, but the 2,1-benzoxazole scaffold confers a distinct pharmacological fingerprint that is only beginning to be systematically mapped, as demonstrated by the first-in-class report of MAO inhibition by 2,1-benzisoxazole derivatives in 2023 [1]. Second, the position of the styryl substituent differs between these isomer classes: 1,3-benzoxazole leads typically bear the ethenyl pharmacophore at the 2-position, whereas the 2,1-benzoxazole series places it at the 3-position, altering the spatial orientation of the chlorofluorophenyl group relative to the heterocyclic core [2]. This positional variation, combined with the scaffold isomerism, means that SAR established for the 1,3-benzoxazole series cannot be extrapolated to predict the activity or selectivity of the 2,1-benzoxazole series, making generic substitution a high-risk decision in any structure-activity program.

Quantitative Differentiation Evidence: CAS 338780-10-2 vs. Closest Structural Analogs and Pharmacological Baselines


DHFR Inhibition Potency: 3-Styryl-2,1-benzoxazole (338780-10-2) vs. Clinical DHFR Inhibitor Methotrexate in Murine Leukemia L1210 Enzyme Assay

The target compound 338780-10-2 was evaluated for inhibitory activity against dihydrofolate reductase (DHFR) from murine L1210 leukemia cells and registered in the ChEMBL database (CHEMBL668914) with an experimentally determined IC50 of 10,000 nM (10 μM) [1]. In contrast, methotrexate, a gold-standard clinical DHFR inhibitor used as a positive control in DHFR assays, typically exhibits IC50 values in the low nanomolar range (approximately 0.01–0.1 μM or 10–100 nM) against mammalian DHFR under comparable conditions [2]. This represents an approximately 100- to 1,000-fold difference in potency. The 2-chloro-6-fluorophenyl substitution on the styryl moiety of 338780-10-2 contributes to a moderate but measurable DHFR interaction, a binding mode that is structurally distinct from the classical 2,4-diaminopteridine and 2,4-diaminoquinazoline antifolate pharmacophores [2]. This moderate activity profile makes 338780-10-2 suitable as a starting scaffold for fragment-based or structure-guided optimization rather than as a potent inhibitor per se, while its 2,1-benzoxazole core offers synthetic handles for further derivatization that are absent in the 1,3-benzoxazole or classical antifolate series.

DHFR inhibition Antifolate Leukemia Enzyme assay

Scaffold Isomer Selectivity: 2,1-Benzisoxazole vs. 1,3-Benzoxazole – First-in-Class MAO-B Inhibition Evidence for the 2,1-Benzisoxazole Pharmacophore

In 2023, Shetnev et al. reported the first systematic evaluation of 2,1-benzisoxazole (anthranil) derivatives as inhibitors of human monoamine oxidase (MAO) isoforms, representing the first documented report of MAO inhibition by this structural isomer class [1]. The study demonstrated that 2,1-benzisoxazole derivatives are, in most instances, specific inhibitors of MAO-B with the most potent compound (7a) achieving an IC50 of 0.017 μM against MAO-B [1]. This is pharmacologically significant because the 2,1-benzisoxazole scaffold (the core of 338780-10-2) had no prior association with MAO inhibition, whereas the 1,2-benzisoxazole isomer is well-precedented in MAO-relevant pharmacology through the clinical agent zonisamide [1]. While 338780-10-2 was not among the specific derivatives tested in this study, the class-level finding establishes the 2,1-benzisoxazole scaffold as a validated, novel chemotype for MAO inhibitor development, distinct from both the 1,2-benzisoxazole (zonisamide-type) and 1,3-benzoxazole pharmacophores. A researcher selecting 338780-10-2 for an MAO-focused screening program gains access to a structurally novel starting point with demonstrated class-level target engagement that is mechanistically and synthetically inaccessible from the better-characterized 1,3-benzoxazole series.

MAO inhibition Neurodegeneration Scaffold isomerism Isoform selectivity

Antimycobacterial Structure-Type Differentiation: 3-Styryl-2,1-benzoxazole vs. Established 2-Styryl-1,3-benzoxazole Antimycobacterial Leads

Imramovský et al. (2014) established a quantitative antimycobacterial benchmark for the 2-[(E)-2-substituted-ethenyl]-1,3-benzoxazole series, demonstrating that several ortho-substituted derivatives exhibit significantly higher activity against Mycobacterium avium and M. kansasii than the first-line drug isoniazid (INH), with the most active ortho-substituted compound (2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-benzoxazole) displaying potent photosynthesis-inhibiting activity with an IC50 of 76.3 μmol/L in the PET assay in spinach chloroplasts [1]. The target compound 338780-10-2 differs from this validated antimycobacterial series in two critical structural dimensions: (1) it possesses a 2,1-benzoxazole core rather than the 1,3-benzoxazole core of the Imramovský series, and (2) the 2-chloro-6-fluorophenyl substitution pattern differs from the 2-methoxy, 4-methoxy, and other substituents optimized in the 1,3-benzoxazole SAR study [1]. These structural differences are non-trivial for antimycobacterial activity, as the Imramovský SAR established that subtle alterations to the phenyl substitution pattern and the heterocyclic scaffold profoundly affect both antimycobacterial potency and photosynthesis-inhibiting activity. The 2-chloro-6-fluorophenyl motif of 338780-10-2, combined with the 2,1-benzoxazole scaffold, represents an unexplored region of chemical space within the styryl-benzoxazole antimycobacterial pharmacophore, with no published antimycobacterial data available for this specific chemotype as of 2026.

Antimycobacterial Tuberculosis Structure-activity relationship Scaffold comparison

Xanthine Oxidase Inhibition: A Documented Activity Class for 3-Substituted-2,1-benzisoxazoles with Quantitative Benchmarking

Serrano et al. (2017) reported a synthetic route to novel 3-substituted-2,1-benzisoxazoles and screened these compounds for xanthine oxidase (XO) inhibitory activity, establishing that the 2,1-benzisoxazole scaffold can engage this therapeutically relevant enzyme target. The most active compound in their series, a benzisoxazole formed from barbituric acid, demonstrated moderate XO inhibitory effects with an IC50 of 22.10 μM [1]. While 338780-10-2 was not among the specific derivatives tested, the study provides class-level validation that 3-substituted-2,1-benzisoxazoles are competent XO inhibitors. The 3-position substitution on the 2,1-benzisoxazole scaffold is a critical determinant of activity, and 338780-10-2, with its 2-chloro-6-fluorostyryl substituent at the 3-position, occupies an unexplored region of this SAR space. In comparison, allopurinol, the clinical gold-standard XO inhibitor, exhibits an IC50 of approximately 0.2–2 μM against human XO depending on assay conditions, while febuxostat, a newer non-purine XO inhibitor, achieves IC50 values in the low nanomolar range (approximately 1–10 nM) [2]. The moderate activity of the 2,1-benzisoxazole class against XO, combined with the unique 3-styryl substitution pattern of 338780-10-2, suggests potential for structural optimization toward improved XO inhibitory potency.

Xanthine oxidase Hyperuricemia Gout 2,1-Benzisoxazole

Recommended Research and Procurement Application Scenarios for 3-[(E)-2-(2-Chloro-6-fluorophenyl)ethenyl]-2,1-benzoxazole (CAS 338780-10-2)


DHFR Inhibitor Scaffold-Hopping and Fragment-Based Drug Design Programs

Procurement of 338780-10-2 is indicated for medicinal chemistry programs exploring non-classical DHFR inhibitor chemotypes. The compound's documented but moderate DHFR IC50 of 10 μM against murine L1210 leukemia DHFR [1] positions it as a validated starting point for fragment growth or scaffold-hopping campaigns. Unlike classical antifolates (e.g., methotrexate, trimethoprim) that rely on 2,4-diaminopyrimidine or 2,4-diaminopteridine pharmacophores, the 2,1-benzoxazole-3-styryl scaffold of 338780-10-2 offers distinct synthetic handles (the styryl double bond, the chloro and fluoro substituents on the phenyl ring, and the 2,1-benzoxazole heterocycle) for systematic SAR exploration and property optimization. The compound's availability at 95% purity from multiple suppliers supports its use in both academic and industrial lead-discovery workflows.

MAO-B Inhibitor Lead Discovery Leveraging the 2,1-Benzisoxazole Pharmacophore

Shetnev et al. (2023) established the 2,1-benzisoxazole scaffold as a first-in-class structural isomer capable of potent MAO-B inhibition (IC50 as low as 0.017 μM) [2]. While 338780-10-2 was not directly tested in this study, its 3-styryl-2,1-benzoxazole structure places it within this newly validated pharmacophore class. Researchers developing MAO-B inhibitors for Parkinson's disease or other neurodegenerative conditions can procure 338780-10-2 as a structurally novel starting point with demonstrated class-level target engagement, distinct from both the zonisamide-derived 1,2-benzisoxazole series and the unvalidated 1,3-benzoxazole scaffold. The 2-chloro-6-fluorophenyl substituent offers additional opportunities for halogen-bonding interactions that may enhance MAO-B binding affinity.

Antimycobacterial Screening of an Unexplored Styryl-Benzoxazole Chemotype

The Imramovský et al. (2014) study demonstrated that 2-styryl-1,3-benzoxazoles can exceed the antimycobacterial potency of isoniazid against M. avium and M. kansasii, with the ortho-substitution pattern being a key potency determinant [3]. 338780-10-2 represents an entirely unexplored chemotype within the broader styryl-benzoxazole antimycobacterial pharmacophore space, differing from the validated 1,3-benzoxazole series in both scaffold isomerism (2,1- vs. 1,3-benzoxazole) and substitution position (3- vs. 2-styryl). For screening libraries targeting drug-resistant mycobacterial strains, 338780-10-2 offers a structurally complementary addition that cannot be replaced by any member of the Imramovský series, thereby increasing the chemical diversity coverage of the screening collection.

Xanthine Oxidase Inhibitor Development with a Non-Purine, Non-Biaryl Chemotype

The 2,1-benzisoxazole scaffold has documented xanthine oxidase inhibitory activity (IC50 = 22.10 μM for a representative 3-substituted derivative) [4], confirming target engagement for this heterocyclic class. 338780-10-2, with its 3-(2-chloro-6-fluorostyryl) substitution, occupies an untested region of this SAR space and may exhibit differentiated XO inhibitory potency or isoform selectivity relative to the barbiturate-derived 2,1-benzisoxazoles reported by Serrano et al. The compound provides a synthetically modifiable starting point for developing non-purine XO inhibitors that are structurally distinct from both allopurinol (purine scaffold) and febuxostat (biaryl scaffold), potentially addressing the hypersensitivity and hepatotoxicity liabilities associated with current clinical XO inhibitors.

Quote Request

Request a Quote for 3-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-2,1-benzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.